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molecular formula C12H15FO3 B8444084 Ethyl 3-(4'-fluoro-3'-methoxyphenyl)propionate

Ethyl 3-(4'-fluoro-3'-methoxyphenyl)propionate

Cat. No. B8444084
M. Wt: 226.24 g/mol
InChI Key: VFUDNHDOUGECDY-UHFFFAOYSA-N
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Patent
US08217027B2

Procedure details

Ethyl 3-(4-fluoro-3-methoxyphenyl)propanoate (1.019 g, 4.50 mmol) was dissolved in THF (22.52 ml) under nitrogen. A solution of lithium aluminum hydride (4.50 ml, 9.01 mmol) was added slowly. TLC shows reaction done after about 10 min. Water (0.35 mL) was slowed added and then the mixture was stirred for 30 min. 1 N NaOH (1.05 mL) was added and the reaction was stirred for 30 min. Additional water was added (0.35 mL) and the solution was stirred and then filtered. The cake was washed with ether and then rotovapped. Ether was added. The solution was dried over magnesium sulfate and then filtered and rotovapped. The solution was passed through silica gel with methylene chloride then ethyl acetate then rotovapped to give 3-(4-fluoro-3-methoxyphenyl)propan-1-ol (0.753 g, 4.09 mmol, 91% yield) as a colorless oil: 1H NMR (400 MHz, CDCl3). δ ppm 6.98 (dd, 1H), 6.80 (dd, 1H), 6.71 (ddd, 1H), 3.89 (s, 3H), 3.68 (t, 2H), 2.68 (t, 2H), 1.94-1.82 (m, 2H), 1.33 (s, 1H)
Quantity
1.019 g
Type
reactant
Reaction Step One
Name
Quantity
22.52 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.05 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10](OCC)=[O:11])=[CH:4][C:3]=1[O:15][CH3:16].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[CH:4][C:3]=1[O:15][CH3:16] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
1.019 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CCC(=O)OCC)OC
Name
Quantity
22.52 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.05 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
the reaction was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the solution was stirred
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with ether
ADDITION
Type
ADDITION
Details
Ether was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CCCO)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.09 mmol
AMOUNT: MASS 0.753 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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